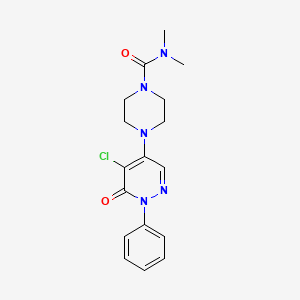
4-(5-chloro-6-oxo-1-phenylpyridazin-4-yl)-N,N-dimethylpiperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-chloro-6-oxo-1-phenylpyridazin-4-yl)-N,N-dimethylpiperazine-1-carboxamide, also known as CEP-26401, is a novel small molecule that has been developed as a potential therapeutic agent for various diseases. It belongs to the family of pyridazine-based compounds and has been shown to exhibit potent pharmacological activity in preclinical studies.
Wirkmechanismus
The mechanism of action of 4-(5-chloro-6-oxo-1-phenylpyridazin-4-yl)-N,N-dimethylpiperazine-1-carboxamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in the regulation of cell growth and inflammation. It has been shown to inhibit the activity of cyclin-dependent kinases (CDKs) and phosphoinositide 3-kinases (PI3Ks), which are known to play a critical role in the regulation of cell proliferation and survival.
Biochemical and Physiological Effects:
4-(5-chloro-6-oxo-1-phenylpyridazin-4-yl)-N,N-dimethylpiperazine-1-carboxamide has been shown to exhibit potent anti-tumor and anti-inflammatory effects in preclinical studies. It has been found to induce cell cycle arrest and apoptosis in cancer cells, and to reduce the production of pro-inflammatory cytokines in vitro and in vivo. In addition, it has also been shown to enhance the activity of certain chemotherapeutic agents, suggesting that it may have potential as a combination therapy for cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 4-(5-chloro-6-oxo-1-phenylpyridazin-4-yl)-N,N-dimethylpiperazine-1-carboxamide is its potent pharmacological activity, which makes it an attractive candidate for further development as a therapeutic agent. However, one of the limitations of 4-(5-chloro-6-oxo-1-phenylpyridazin-4-yl)-N,N-dimethylpiperazine-1-carboxamide is its relatively low solubility in aqueous solutions, which may limit its bioavailability and efficacy in vivo.
Zukünftige Richtungen
There are several potential future directions for research on 4-(5-chloro-6-oxo-1-phenylpyridazin-4-yl)-N,N-dimethylpiperazine-1-carboxamide. One area of interest is the development of more potent and selective analogs of 4-(5-chloro-6-oxo-1-phenylpyridazin-4-yl)-N,N-dimethylpiperazine-1-carboxamide that may exhibit improved pharmacological properties. Another area of interest is the investigation of the potential synergistic effects of 4-(5-chloro-6-oxo-1-phenylpyridazin-4-yl)-N,N-dimethylpiperazine-1-carboxamide with other chemotherapeutic agents, which may enhance its anti-tumor activity. Finally, the elucidation of the precise mechanism of action of 4-(5-chloro-6-oxo-1-phenylpyridazin-4-yl)-N,N-dimethylpiperazine-1-carboxamide may provide valuable insights into the regulation of cell growth and inflammation, and may lead to the development of new therapeutic strategies for cancer and other diseases.
Synthesemethoden
The synthesis of 4-(5-chloro-6-oxo-1-phenylpyridazin-4-yl)-N,N-dimethylpiperazine-1-carboxamide involves a multi-step process that includes the reaction of 5-chloro-6-oxo-1-phenylpyridazine-4-carboxylic acid with N,N-dimethylpiperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting intermediate is then subjected to further reactions to obtain the final product.
Wissenschaftliche Forschungsanwendungen
4-(5-chloro-6-oxo-1-phenylpyridazin-4-yl)-N,N-dimethylpiperazine-1-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. It has been shown to exhibit potent anti-tumor activity in preclinical models of breast, lung, and pancreatic cancer. In addition, it has also been found to possess anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines in vitro and in vivo.
Eigenschaften
IUPAC Name |
4-(5-chloro-6-oxo-1-phenylpyridazin-4-yl)-N,N-dimethylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN5O2/c1-20(2)17(25)22-10-8-21(9-11-22)14-12-19-23(16(24)15(14)18)13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRFZRWOGFIBQOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCN(CC1)C2=C(C(=O)N(N=C2)C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-chloro-6-oxo-1-phenylpyridazin-4-yl)-N,N-dimethylpiperazine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(Pyrrolidine-1-carbonyl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B7546407.png)
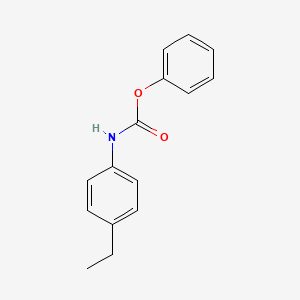
![2-[furan-2-ylmethyl(methyl)amino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B7546417.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[7-(3-methoxyphenyl)-5-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl]acetamide](/img/structure/B7546431.png)
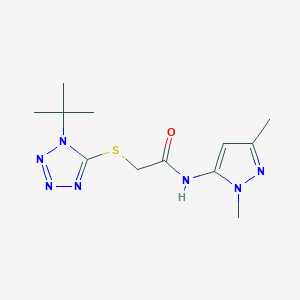
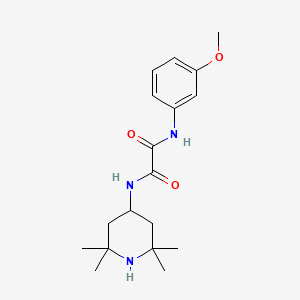
![[4-(4-Hydroxyphenyl)piperidin-1-yl]-(1-methylpyrazol-4-yl)methanone](/img/structure/B7546444.png)
![2-(7-fluoro-4-oxoquinazolin-3-yl)-N-[1-(4-fluorophenyl)ethyl]-N-methylacetamide](/img/structure/B7546452.png)
![[1-(1,5-Dimethylpyrazole-4-carbonyl)piperidin-4-yl]-piperidin-1-ylmethanone](/img/structure/B7546463.png)
![2-[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7546469.png)
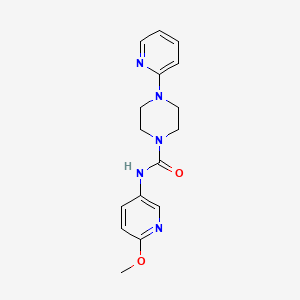
![2-[benzyl(methyl)amino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B7546491.png)
![2-[methyl-[(2-methylphenyl)methyl]amino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B7546497.png)
![2-[1-(2-methoxyethyl)-4,5-dimethylimidazol-2-yl]sulfanyl-N-(methylcarbamoyl)propanamide](/img/structure/B7546511.png)